N-(2,6-dichlorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Description
“N-(2,6-dichlorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide” is a sulfur-containing acetamide derivative featuring a 2,6-dichlorophenyl group and a fused tetrahydrobenzothiolopyrimidine ring system. The compound’s structure includes a sulfanyl (-S-) linkage bridging the acetamide moiety and the heterocyclic core.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS2/c1-10-22-18(16-11-5-2-3-8-14(11)27-19(16)23-10)26-9-15(25)24-17-12(20)6-4-7-13(17)21/h4,6-7H,2-3,5,8-9H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYNKQIKNUHDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dichlorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dichlorophenyl group and a benzothiolo-pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 364.35 g/mol. The presence of the sulfur atom in the thiol group is significant for its biological interactions.
Research indicates that this compound may exhibit its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It has been suggested that N-(2,6-dichlorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide can interact with various receptors, potentially modulating signaling pathways critical for cell proliferation and survival.
Anticancer Activity
Several studies have reported the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects:
- Cytokine Inhibition : Research indicates that it reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 80 |
| IL-6 | 300 | 50 |
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against MCF-7 and A549 cells, showing significant inhibition of growth compared to control groups.
- Inflammation Model in Rats : An animal model study demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan injection, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Compound
The compound in , N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, differs from the target compound in three key aspects:
Phenyl Substituents : The target compound has a 2,6-dichlorophenyl group, which enhances lipophilicity and steric bulk compared to the 4-sulfamoylphenyl group in . The latter’s sulfamoyl group (-SO$_2$NH-) may improve solubility but reduce membrane permeability .
Pyrimidine Core: ’s compound features a 3-ethyl-4-oxo-hexahydrobenzothienopyrimidine, introducing a ketone and ethyl group that could influence hydrogen bonding and metabolic stability.
Sulfur Linkage : Both compounds share a sulfanyl bridge, but ’s compound has an additional sulfamoyl group, which may confer unique binding interactions.
Comparison with Compound
The compound in , 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide, highlights the impact of chlorine substitution and pyrimidine saturation :
Chlorine Position : The 2,3-dichlorophenyl group in versus the 2,6-dichlorophenyl in the target alters steric and electronic effects. The 2,6-dichloro configuration may enhance symmetry and π-π stacking in target binding .
Comparison with Compound
’s N-(3-chloro-2-methylphenyl)-2-[[4-oxo-3-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide introduces a pyridinylmethyl group and 3-chloro-2-methylphenyl substituent:
Heteroaromatic Substitution : The pyridinylmethyl group at position 3 of the pyrimidine core introduces basicity and hydrogen-bonding capacity, contrasting with the target’s 2-methyl group. This could enhance interactions with polar residues in enzyme active sites .
Phenyl Group : The 3-chloro-2-methylphenyl group in is less bulky than the target’s 2,6-dichlorophenyl, possibly reducing steric hindrance in binding pockets.
Table 1: Comparative Analysis of Structural and Physical Properties
- Synthetic Efficiency : ’s compound was synthesized in 80% yield, suggesting that similar acetamide derivatives can be prepared efficiently. The target compound’s synthesis may face challenges due to its tetrahydrobenzothiolopyrimidine core and dichlorophenyl group, though this is speculative without data .
- Elemental Composition : ’s compound showed close agreement between calculated and found values for carbon (45.29% vs. 45.36%), nitrogen (12.23% vs. 12.21%), and sulfur (9.30% vs. 9.32%), indicating high purity. Similar analytical rigor would be expected for the target compound .
Research Findings and Implications
- Role of Sulfur Linkages : The sulfanyl group in all compounds may enhance stability and redox activity, critical for interactions with cysteine residues in biological targets .
- Chlorine Effects : The 2,6-dichlorophenyl group in the target compound likely increases lipophilicity compared to analogs, favoring blood-brain barrier penetration or hydrophobic target binding.
- Heterocyclic Modifications : Saturation (tetrahydro vs. hexahydro) and substituents (methyl, pyridinylmethyl) on the pyrimidine ring influence electronic properties and metabolic degradation pathways.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux in anhydrous solvents), solvent choice (polar aprotic solvents like DMF), and reaction time (monitored via TLC). Use column chromatography for purification. Evidence from analogous compounds shows yields up to 80% under similar conditions . Elemental analysis (C, N, S) and ¹H NMR (e.g., δ 10.10 ppm for NHCO) are critical for confirming purity .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- ¹H NMR : Use 300 MHz in DMSO-d₆ to detect key protons (e.g., aromatic H at δ 7.82 ppm, SCH₂ at δ 4.12 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 344.21) .
- Elemental Analysis : Validate empirical formula (e.g., C, N, S percentages within ±0.1% of calculated values) .
Q. How should researchers assess the compound’s purity during synthesis?
- Methodological Answer : Combine melting point analysis (sharp range, e.g., 230°C) with chromatographic methods (HPLC or TLC) and spectroscopic consistency. Discrepancies in NMR peak integration or unexpected MS fragments indicate impurities .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities observed in spectroscopic analyses?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement . For example, monoclinic systems (space group P2₁/c) require absorption correction (e.g., SADABS) and symmetry code adjustments to resolve atomic positions. Parameters like unit cell dimensions (a = 18.220 Å, β = 108.761°) and R factors (R = 0.050) validate accuracy .
Q. What strategies address contradictions between computational modeling and experimental data?
- Methodological Answer : Reconcile discrepancies by cross-validating DFT-optimized geometries with crystallographic data (e.g., bond lengths, dihedral angles). Adjust computational parameters (basis sets, solvation models) to better match experimental conditions .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize derivatives with modifications to the dichlorophenyl or benzothiolopyrimidine moieties. Compare bioactivity (e.g., enzyme inhibition) using dose-response assays. Reference structurally similar compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to identify critical pharmacophores .
Q. What experimental approaches elucidate reaction mechanisms in its synthesis?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to track intermediates. Kinetic studies (variable-temperature NMR) and in situ IR spectroscopy can identify rate-determining steps and transient species .
Q. How does polymorphism affect the compound’s physicochemical properties?
- Methodological Answer : Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Compare DSC thermograms and SC-XRD data to correlate crystal packing (e.g., hydrogen-bonding networks) with solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
